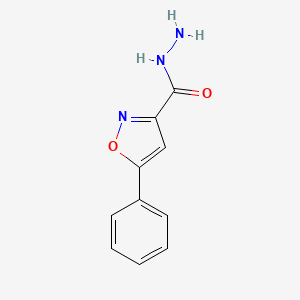

5-Phenylisoxazole-3-carbohydrazide

Descripción general

Descripción

5-Phenylisoxazole-3-carbohydrazide is a heterocyclic compound featuring an isoxazole ring substituted with a phenyl group and a carbohydrazide moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including its role as a monoamine oxidase inhibitor .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenylisoxazole-3-carbohydrazide typically involves the reaction of isoxazole derivatives with hydrazine hydrate. One common method includes the reaction of 5-phenylisoxazole-3-carboxylic acid with hydrazine hydrate in refluxing methanol for 3-5 hours . This reaction yields this compound as the primary product.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, and employing continuous flow reactors for large-scale production.

Análisis De Reacciones Químicas

Types of Reactions: 5-Phenylisoxazole-3-carbohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield hydrazine derivatives.

Substitution: The carbohydrazide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols can react with the carbohydrazide group under mild conditions.

Major Products Formed:

Oxidation: Oxidized derivatives of the isoxazole ring.

Reduction: Hydrazine derivatives.

Substitution: Substituted isoxazole derivatives with various functional groups.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

5-Phenylisoxazole-3-carbohydrazide serves as an important intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its structural properties allow for modifications that enhance drug efficacy and specificity. Notably, it has been studied for its reversible and competitive inhibition of monoamine oxidase B (MAO-B), making it a candidate for treating conditions like Parkinson's disease .

Case Study: MAO-B Inhibition

- Study : A recent investigation demonstrated that derivatives of this compound exhibited promising MAO-B inhibition in vitro.

- Findings : The compounds showed significant binding affinity, indicating potential for further development as therapeutic agents .

Agricultural Chemistry

In agricultural chemistry, this compound is utilized in formulating agrochemicals. Its efficacy in pest control while minimizing environmental impact supports sustainable agricultural practices.

Table 1: Agrochemical Formulations Using this compound

| Application Area | Compound Formulation | Efficacy |

|---|---|---|

| Pest Control | Insecticides | High |

| Herbicides | Growth Regulators | Moderate |

Material Science

The compound is being explored for its potential in developing advanced materials, such as polymers and coatings. These materials are characterized by improved durability and resistance to environmental factors.

Research Insights

- Application : Development of polymeric materials incorporating 5-phenylisoxazole derivatives.

- Outcome : Enhanced mechanical properties and thermal stability were observed in preliminary studies .

Analytical Chemistry

In analytical chemistry, this compound is employed as a reagent for detecting and quantifying various substances. Its ability to form stable complexes aids researchers in obtaining accurate data.

Case Study: Quantitative Analysis

- Method : A fluorimetric determination technique was developed using 5-phenylisoxazole derivatives.

- Results : The method demonstrated high sensitivity and specificity for target analytes .

Biochemical Research

The compound plays a crucial role in biochemical research, particularly in studies investigating enzyme inhibition and metabolic pathways. It provides insights into biological processes and helps identify potential therapeutic targets.

Table 2: Biochemical Applications of this compound

| Research Focus | Target Enzyme | Inhibition Type |

|---|---|---|

| Enzyme Inhibition Studies | Xanthine Oxidase | Competitive Inhibitor |

| Metabolic Pathway Analysis | Various Metabolites | Non-specific Binding |

Mecanismo De Acción

The primary mechanism of action of 5-Phenylisoxazole-3-carbohydrazide involves the inhibition of monoamine oxidase enzymes, particularly monoamine oxidase B. This inhibition prevents the breakdown of monoamine neurotransmitters, thereby increasing their availability in the synaptic cleft. The compound binds to the active site of the enzyme, blocking its catalytic activity .

Comparación Con Compuestos Similares

Isocarboxazid: A nonselective monoamine oxidase inhibitor.

5-Phenyl-N’-(1-(p-tolyl)ethylidene)isoxazole-3-carbohydrazide: A selective monoamine oxidase B inhibitor.

N’-(1-(3,4-dimethoxyphenyl)ethylidene)-5-phenylisoxazole-3-carbohydrazide: Another selective monoamine oxidase B inhibitor.

Uniqueness: 5-Phenylisoxazole-3-carbohydrazide is unique due to its specific structural features that confer selective inhibition of monoamine oxidase B. This selectivity makes it a promising candidate for developing treatments for neurodegenerative diseases like Parkinson’s disease .

Actividad Biológica

5-Phenylisoxazole-3-carbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by research findings and data tables.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of isoxazole derivatives with hydrazine. Common methods include:

- Refluxing with Hydrazine : This method involves refluxing isoxazole with hydrazine in methanol, yielding the desired carbohydrazide.

- Metal-Free Route : A metal-free synthetic route has been developed, which simplifies the process and enhances yield.

Biological Activity Overview

This compound exhibits various biological activities, including:

- Anticancer Properties : Research indicates that derivatives of this compound can inhibit the growth of cancer cells by targeting specific molecular pathways.

- Antimicrobial Activity : Studies have shown that it possesses antibacterial and antifungal properties, making it a potential candidate for new antimicrobial drugs .

- Enzyme Inhibition : The compound has been identified as a potent inhibitor of monoamine oxidase B (MAO-B), with an IC50 value as low as 0.0059 μM for certain derivatives .

Anticancer Activity

Recent studies have demonstrated the effectiveness of this compound against various cancer cell lines. The compound's mechanism involves:

- Inhibition of KRAS Mutant Cells : It shows promise in targeting mutant KRAS proteins, which are implicated in many cancers.

- Binding Affinity Studies : Computational docking studies have indicated strong binding affinities between the compound and target proteins, enhancing its therapeutic potential .

Antimicrobial Properties

The antimicrobial efficacy of this compound has been evaluated against several bacterial strains. Key findings include:

- Inhibition of Bacterial Growth : The compound demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.

- Mechanism of Action : The proposed mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Case Studies

-

Case Study on Anticancer Activity :

- Objective : Evaluate the anticancer effects on KRAS-mutant cells.

- Methodology : Cell viability assays were performed using various concentrations of the compound.

- Results : A dose-dependent reduction in cell viability was observed, confirming its potential as an anticancer agent.

-

Case Study on Antimicrobial Efficacy :

- Objective : Assess antibacterial activity against clinical isolates.

- Methodology : Disk diffusion method was used to determine inhibition zones.

- Results : Notable inhibition zones were recorded for several bacterial strains, indicating strong antimicrobial activity.

Table 1: Biological Activity Summary

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Inhibition of KRAS-mutant cells | |

| Antibacterial | Effective against E. coli and S. aureus | |

| MAO-B Inhibition | IC50 = 0.0059 μM |

Table 2: Synthesis Methods Comparison

| Synthesis Method | Yield (%) | Comments |

|---|---|---|

| Refluxing with Hydrazine | High | Simple procedure |

| Metal-Free Route | Moderate | Environmentally friendly |

Propiedades

IUPAC Name |

5-phenyl-1,2-oxazole-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c11-12-10(14)8-6-9(15-13-8)7-4-2-1-3-5-7/h1-6H,11H2,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBHLFCQJZLLQDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90429428 | |

| Record name | 5-phenylisoxazole-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90429428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90946-22-8 | |

| Record name | 5-phenylisoxazole-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90429428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Phenylisoxazole-3-carboxylic acid hydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 5-Phenylisoxazole-3-carbohydrazide interact with monoamine oxidase (MAO) to exert its potential antiparkinson effects?

A: The research paper titled "Novel isoxazole derivatives as potential antiparkinson agents: synthesis, evaluation of monoamine oxidase inhibitory activity and docking studies" [, ] likely investigates the inhibitory action of this compound and its derivatives on MAO. MAO is an enzyme involved in the breakdown of dopamine, a neurotransmitter crucial for motor control. By inhibiting MAO, these compounds could potentially increase dopamine levels in the brain, alleviating Parkinson's disease symptoms. The study likely explores the binding interactions of this compound within the active site of MAO using docking studies to understand its mechanism of action.

Q2: What structural modifications of this compound were explored in the study, and how did these changes impact its MAO inhibitory activity?

A: The study likely explores the structure-activity relationship (SAR) by synthesizing and evaluating various derivatives of this compound [, ]. These modifications could involve changes to the phenyl ring, the isoxazole ring, or the carbohydrazide moiety. By comparing the MAO inhibitory activity of these derivatives, the researchers aim to identify the structural features crucial for potent and selective inhibition, paving the way for the development of more effective antiparkinson agents.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.